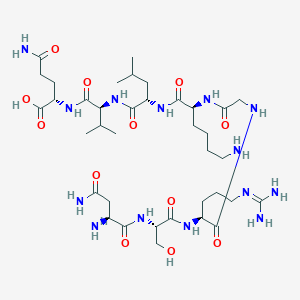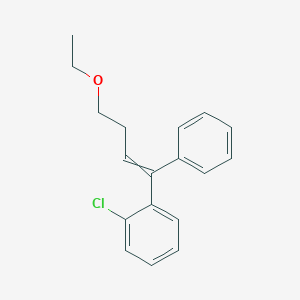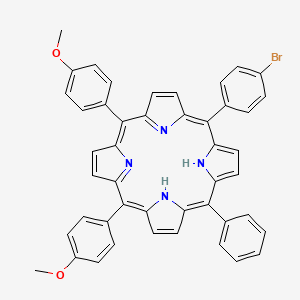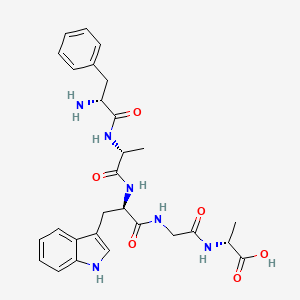![molecular formula C9H14O2 B12597188 2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal CAS No. 875478-02-7](/img/structure/B12597188.png)
2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal is an organic compound with a unique structure that includes both an aldehyde and an ether functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-propanediol with propenyl bromide in the presence of a base to form the ether linkage. This intermediate is then subjected to oxidation to introduce the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propenyl ether group can undergo nucleophilic substitution reactions, where the propenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]butanoic acid
Reduction: 2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]butanol
Substitution: Products vary based on the nucleophile used
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modifying their function.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]butanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]butanol: Similar structure but with a primary alcohol group instead of an aldehyde.
2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enone: Similar structure but with a ketone group instead of an aldehyde.
Uniqueness
2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal is unique due to its combination of an aldehyde and an ether functional group, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Número CAS |
875478-02-7 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-prop-2-enoxybut-3-enal |
InChI |
InChI=1S/C9H14O2/c1-4-6-11-7-5-9(2,3)8-10/h4-5,7-8H,1,6H2,2-3H3 |
Clave InChI |
QCSYVXOAWZEQEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=COCC=C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride](/img/structure/B12597119.png)


![Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]-](/img/structure/B12597148.png)


![Hydrazinecarboximidamide, 2-[1-[3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenyl]ethylidene]-](/img/structure/B12597164.png)


![3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B12597177.png)
![2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12597183.png)

![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile](/img/structure/B12597195.png)
![4-[2-tert-Butoxy(oxo)acetamido]benzoic acid](/img/structure/B12597206.png)
